molecular formula C14H12FN3O3S2 B2534678 4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide CAS No. 303987-47-5

4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

Cat. No.: B2534678
CAS No.: 303987-47-5
M. Wt: 353.39
InChI Key: HAGZONQMMRTGCL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a synthetic chemical compound offered for research and development purposes. As a benzamide derivative incorporating a fluorinated aryl group and a unique thieno[3,2-c]thiazine 2,2-dioxide moiety, this substance is of significant interest in medicinal chemistry and drug discovery. Its potential research applications could include serving as a key intermediate in organic synthesis or as a candidate for biological screening against various therapeutic targets. Researchers are exploring its use in the development of novel pharmacological tools. The precise mechanism of action and specific research applications for this compound are areas of active investigation and should be verified by the researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3S2/c1-18-12-6-7-22-13(12)11(8-23(18,20)21)16-17-14(19)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGZONQMMRTGCL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NNC(=O)C3=CC=C(C=C3)F)CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(/C(=N/NC(=O)C3=CC=C(C=C3)F)/CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic preparation of 4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide typically involves multi-step synthesis processes:

  • Initial Synthesis: : Starting from 4-fluorobenzoyl chloride, a nucleophilic substitution reaction with a suitable amino group containing the thieno[3,2-c]thiazin scaffold is conducted.

  • Cyclization: : This step involves cyclization with reagents and catalysts that facilitate the formation of the thieno[3,2-c]thiazin ring structure under controlled conditions.

Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of the reaction conditions and the use of catalytic agents to ensure high yield and purity. This might include using different solvents or protective groups to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation, leading to the formation of various oxidized derivatives, which are useful for further functionalization.

  • Reduction: : Reductive reactions could convert certain functional groups, providing alternative chemical species with unique properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, given the presence of the fluoro group and the amide linkage.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or osmium tetroxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides under varied solvent conditions.

Major Products:
  • From oxidation : Formation of carbonyl compounds or carboxylic acids.

  • From reduction : Formation of amino derivatives or hydrocarbon structures.

  • From substitution : Various substituted benzamides or thieno derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules, influencing reaction pathways and yields due to its reactive centers.

Biology: In biological research, derivatives of this compound might exhibit significant bioactivity, such as enzyme inhibition or receptor modulation, making it a potential candidate for drug discovery.

Medicine: In medicinal chemistry, its analogs might serve as lead compounds for the development of pharmaceuticals targeting specific diseases or conditions.

Industry: In the chemical industry, it could be used as a precursor for the synthesis of materials with desirable properties, such as dyes or polymers.

Mechanism of Action

4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide exerts its effects through interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and influencing biological pathways. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide
  • Key Differences: Replaces the dioxothienothiazin system with a dihydrothienylidene ring.
  • Crystal structure analysis (Fig. 1 in ) suggests planar geometry, which may influence stacking interactions in solid-state or receptor binding .
4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4)
  • Key Differences: Incorporates a thiocarbamoyl-piperidine-pyridine group instead of the thienothiazin system.
  • Impact : The pyridine and thiocarbamoyl groups enhance hydrogen-bonding capacity and metal coordination, possibly favoring CNS-targeted applications. LCMS and NMR data confirm high purity (>99%), indicating robust synthetic reproducibility .
4-Fluoro-N-(naphthalen-1-yl)benzamide Potassium Salt (K7)
  • Key Differences: Substitutes the thienothiazin-imino group with a naphthylamine, forming a potassium salt.
  • Impact : The ionic nature improves solubility in polar solvents, making it suitable for catalytic applications (e.g., polymerization). NMR data (δ 8.71 ppm aromatic protons) confirm electronic effects from the naphthyl group .
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
  • Key Differences : Features a piperazinyl-ethyl spacer linked to a methoxynaphthalene group.
  • Impact : This structural motif is associated with high selectivity for 5-HT1A receptors, highlighting how substituent modifications tailor pharmacological activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound ~353.4* Fluorobenzamide, dioxothienothiazin Low aqueous, moderate organic
4-Fluoro-N-(naphthalen-1-yl)benzamide K7 321.4 Fluorobenzamide, naphthylamine High in THF, DMSO
CNS4 ~345.4* Thiocarbamoyl, pyridine Moderate in DCM, acetone
4-Fluoro-N-[3-(2-fluorophenyl)-...]benzamide ~340.4* Dihydrothienylidene, fluorophenyl Low in water, high in DMF

*Calculated based on analogous structures in evidence.

Biological Activity

4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[3,2-c]thiazin moiety and a fluorobenzamide group. Its molecular formula is C13H12FN3O2S2C_{13}H_{12}FN_3O_2S_2, and it features both electron-withdrawing (fluoro) and electron-donating (methyl) groups which influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown selective inhibition of HDACs, particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival. For instance, related compounds demonstrated IC50 values as low as 95.48 nM against HDAC3 .
  • Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells through the activation of intrinsic pathways and cell cycle arrest at the G2/M phase. This was observed in HepG2 liver cancer cells where the compound exhibited an IC50 value of 1.30 μM .
  • Synergistic Effects with Other Anticancer Agents : The compound has shown potential for enhancing the efficacy of established chemotherapeutics like taxol and camptothecin at lower concentrations .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity IC50 Value Cell Line Mechanism
HDAC Inhibition95.48 nMIn vitroSelective inhibition of HDAC3
Antiproliferative1.30 μMHepG2Induction of apoptosis
Synergistic Effect with Taxol0.5 μMHepG2Enhanced anticancer activity

Case Study 1: Antitumor Activity

In a recent study involving xenograft models, this compound demonstrated significant tumor growth inhibition (TGI) of approximately 48.89%, comparable to other HDAC inhibitors like SAHA . This highlights its potential as an effective lead compound for further development in cancer therapy.

Case Study 2: Combination Therapy

Research has indicated that when combined with conventional chemotherapeutics, this compound not only enhances the effectiveness of these drugs but also reduces their required dosages, suggesting a promising avenue for reducing side effects associated with high-dose chemotherapy .

Q & A

Q. How is the compound synthesized, and what are the critical reaction conditions?

The synthesis involves multi-step reactions, typically starting with the condensation of a thieno-thiazine precursor with a fluorobenzoyl derivative. Key steps include:

  • Cyclocondensation : Reaction of 1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-amine with a fluorinated benzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • E/Z isomer control : Use of triethylamine to stabilize the (E)-isomer during imine formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Yield optimization requires strict control of temperature, solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for imine formation) .

Q. What analytical techniques are used to confirm the compound’s structure?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify fluorobenzamide integration and thieno-thiazine ring protons. Disordered electron density in the thieno-thiazine moiety may require 2D NMR (e.g., COSY, HSQC) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]+^+ to confirm molecular weight (e.g., m/z 330.35 for a related analog) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., orthorhombic P212121 space group, R factor <0.05) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., unexpected 1H^1H NMR splitting) may arise from dynamic effects like tautomerism or solvent interactions. Strategies include:

  • Variable-temperature NMR : Identify conformational changes (e.g., thieno-thiazine ring puckering at 173 K vs. room temperature) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Complementary techniques : IR spectroscopy to validate carbonyl stretches (e.g., 1680 cm1^{-1} for benzamide C=O) and X-ray diffraction for absolute configuration .

Q. What methodologies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

SAR studies focus on modifying:

  • Fluorine positioning : Para-fluorine on benzamide enhances metabolic stability; meta-substitution reduces activity (tested via in vitro CYP450 assays) .
  • Thieno-thiazine substituents : Methyl groups at the 1-position improve solubility (logP reduction by 0.5 units) without compromising target binding .
  • Bioisosteric replacements : Replacing the dioxo group with sulfonamide retains activity but alters pharmacokinetics (tested in murine models) . High-throughput screening (HTS) in enzyme inhibition assays (e.g., kinase panels) identifies lead analogs .

Q. How are reaction yields improved during large-scale synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance imine formation but require strict moisture control .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) increase cyclization efficiency by 20% .
  • Workflow automation : Continuous-flow reactors minimize side reactions (e.g., hydrolysis of the thieno-thiazine ring) .

Experimental Design & Data Analysis

Q. What in vitro assays evaluate the compound’s mechanism of action in cancer research?

  • Enzyme inhibition : IC50_{50} determination against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death in HeLa or MCF-7 lines .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure half-life .

Q. How are computational methods integrated into the compound’s drug design?

  • Molecular docking : AutoDock Vina predicts binding poses in target proteins (e.g., PI3Kγ, PDB ID: 1E7U) .
  • MD simulations : GROMACS assesses protein-ligand stability over 100 ns trajectories .
  • ADMET prediction : SwissADME estimates bioavailability, BBB penetration, and CYP interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.